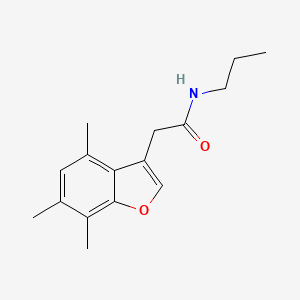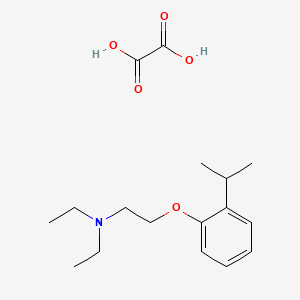
6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a potent and selective inhibitor of dopamine beta-hydroxylase, which is an enzyme involved in the synthesis of norepinephrine. This compound has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the inhibition of dopamine beta-hydroxylase, which leads to a decrease in the synthesis of norepinephrine. This results in a reduction in the levels of norepinephrine in various tissues and organs, which can have a range of physiological effects.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of norepinephrine in various tissues and organs, which can have effects on blood pressure, heart rate, and other physiological processes. It has also been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is its potency and selectivity as an inhibitor of dopamine beta-hydroxylase. This makes it a valuable tool for studying the role of norepinephrine in various physiological processes. However, one limitation of this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the potential use of this compound in the treatment of anxiety and depression. Another area of interest is the role of norepinephrine in various physiological processes, and how this compound can be used to study these processes. Additionally, there is potential for the development of new compounds based on 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline that may have improved potency and selectivity as inhibitors of dopamine beta-hydroxylase.
Synthesemethoden
The synthesis of 6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline with methyl iodide and sodium hydride in dimethylformamide. The product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-1-methyl-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of dopamine beta-hydroxylase, which makes it a valuable tool for studying the role of norepinephrine in various physiological processes.
Eigenschaften
IUPAC Name |
(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12-16-11-18(26-3)17(25-2)10-14(16)8-9-20(12)19(22)13-4-6-15(7-5-13)21(23)24/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAXCUKAUHHGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B5169195.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)
![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)
![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-phenyl-2-piperazinone](/img/structure/B5169229.png)
![1-methoxy-4-{[6-(4-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B5169230.png)


![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5169248.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5169253.png)
![3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5169256.png)
![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5169258.png)
